2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
4-[4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-24-16-21(20-8-4-5-9-23(20)27-24)26(33)29-14-12-18(13-15-29)17-30-25(32)11-10-22(28-30)19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISAPAFUHCNJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
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Formation of the Quinoline Derivative: : The initial step involves the synthesis of 2-hydroxyquinoline-4-carboxylic acid. This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene .
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Piperidine Derivative Synthesis: : The next step is the preparation of 1-(2-hydroxyquinoline-4-carbonyl)piperidine. This involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with piperidine under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) .
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Formation of the Pyridazinone Core: : The final step involves the condensation of the piperidine derivative with 6-phenyl-2,3-dihydropyridazin-3-one. This can be achieved through a nucleophilic substitution reaction, where the piperidine derivative acts as a nucleophile attacking the electrophilic carbonyl carbon of the pyridazinone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides .
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Reduction: : The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Nitro derivatives
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyridazinone can modulate the activity of G protein-coupled receptors, specifically the GPR119 receptor, which plays a crucial role in glucose homeostasis. Compounds similar to 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one have shown promise in treating diabetes and related metabolic disorders by enhancing insulin secretion and improving glycemic control .
Antimicrobial Properties
Studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The incorporation of a hydroxyquinoline moiety is particularly noteworthy as it enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research suggests that derivatives with similar frameworks can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of key signaling pathways associated with cancer progression .
Case Study 1: Antidiabetic Activity
A study focused on the synthesis and evaluation of pyridazinone derivatives revealed that certain compounds showed significant efficacy in reducing blood glucose levels in diabetic models. The mechanism was linked to enhanced insulin sensitivity and improved β-cell function, indicating potential for therapeutic use in Type 2 diabetes management .
Case Study 2: Antimicrobial Activity
In another study, a series of synthesized pyridazinones were tested against common pathogens. The results indicated that modifications to the piperidine ring significantly affected antimicrobial potency. The most effective compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines treated with pyridazinone derivatives showed promising results in terms of cytotoxicity. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways. These findings suggest that further development could lead to new cancer therapies targeting specific tumor types .
Mechanism of Action
The mechanism of action of 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine and pyridazinone groups can interact with proteins and enzymes, potentially inhibiting their activity. This multi-target approach makes it a versatile compound in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from patent literature and commercial suppliers, focusing on structural features, synthetic routes, and inferred properties.
Core Structure and Substituent Analysis
*Calculated from molecular formula C₂₅H₂₂N₄O₃. †Molecular weight includes hydrochloride salt.
Biological Activity
The compound 2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative that integrates multiple pharmacophores, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a dihydropyridazinone core linked to a piperidine moiety and a hydroxyquinoline substituent. The structural complexity allows for diverse interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives. For instance, derivatives similar to the target compound have shown significant inhibitory effects against various viruses, including dengue virus serotype 2 (DENV2). In vitro studies reported half-maximal inhibitory concentrations (IC50) ranging from 0.49 µM to 3.03 µM with selectivity indices indicating low cytotoxicity compared to their antiviral efficacy .
Antibacterial Properties
The antibacterial activity of piperidine derivatives has been well documented. Compounds with similar structures have demonstrated effectiveness against several pathogenic strains by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication . For example, derivatives exhibited inhibition zones up to 25 mm against Klebsiella pneumonia.
Cytotoxicity and Selectivity
A study evaluated the cytotoxic effects of related quinoline derivatives on cancer cell lines, including doxorubicin-sensitive and -resistant colon adenocarcinoma cells. The findings indicated that certain derivatives displayed selective toxicity towards cancer cells while sparing normal human fibroblasts, suggesting potential for targeted cancer therapies .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many derivatives act by inhibiting key enzymes involved in viral replication or bacterial DNA synthesis.
- Modulation of Cellular Pathways : Some compounds can influence signaling pathways related to apoptosis in cancer cells, enhancing their therapeutic efficacy.
Study 1: Antiviral Efficacy Against DENV2
In a controlled laboratory setting, two quinoline derivatives were tested for their antiviral activity against DENV2. The iso-Pr-substituted derivative showed an IC50 of 3.03 µM and a CC50 of 16.06 µM, resulting in a selectivity index (SI) of 5.30. In contrast, the iso-Bu derivative had an IC50 of 0.49 µM with a SI of 39.5, indicating superior antiviral properties with lower cytotoxicity .
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Iso-Pr | 3.03 | 16.06 | 5.30 |
| Iso-Bu | 0.49 | 19.39 | 39.5 |
Study 2: Antibacterial Activity
A series of piperidine derivatives were synthesized and tested against six pathogenic strains. The results showed notable inhibition zones:
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Piperidine Derivative A | Klebsiella pneumonia | 25 |
| Piperidine Derivative B | Pseudomonas aeruginosa | 22 |
| Standard Drug | Klebsiella pneumonia | 27 |
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, including:
- Coupling reactions between the piperidine and pyridazinone moieties under controlled pH and temperature (e.g., reflux in ethanol or dimethylformamide) .
- Protection/deprotection strategies for hydroxyl or carbonyl groups to prevent undesired side reactions.
- Purification via column chromatography or recrystallization to isolate the product.
Optimization Tips:
- Use catalysts (e.g., sodium triacetoxyborohydride) for reductive amination steps .
- Monitor reaction progress with thin-layer chromatography (TLC) or HPLC to terminate reactions at peak yield .
- Adjust solvent polarity to improve solubility of intermediates .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | DCM, NaOH, 0–5°C | 85–90 | |
| Cyclization | Ethanol reflux, 12h | 70–75 | |
| Purification | Silica gel chromatography | >95% purity |
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm proton environments and carbon backbone .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS to verify molecular weight and fragmentation patterns .
- HPLC/UPLC: Quantify purity (>95% recommended for pharmacological studies) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches near 1650–1750 cm) .
Note: Cross-validate data with computational tools (e.g., PubChem or ChemDraw simulations) to resolve ambiguities .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Emergency Measures:
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact: Rinse immediately with water; remove contaminated clothing .
- Storage: Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace phenyl with chlorophenyl) to assess impact on bioactivity .
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases or receptors (e.g., IC determination) .
- Cellular Uptake: Use fluorescent tagging to evaluate permeability in cell lines .
- Data Analysis: Employ molecular docking (e.g., AutoDock Vina) to correlate structural features with activity .
Example SAR Table from Analogous Compounds:
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Chlorine substitution at phenyl | Increased antimicrobial activity | |
| Piperidine ring expansion | Reduced CNS penetration |
Q. How can contradictory data between in vitro and in vivo pharmacological results be resolved?
Methodological Answer:
- Assay Optimization:
- Protein Binding: Measure plasma protein binding to explain reduced in vivo efficacy .
- Metabolic Stability: Use liver microsomes to identify rapid degradation pathways .
- Pharmacokinetic Studies:
- Bioavailability: Compare oral vs. intravenous administration in animal models .
- Tissue Distribution: Radiolabel the compound to track accumulation in target organs .
- Statistical Methods: Apply multivariate analysis to isolate confounding variables (e.g., diet, genetic factors) .
Q. What methodologies are recommended to study environmental degradation pathways?
Methodological Answer:
- Abiotic Degradation:
- Hydrolysis: Expose to buffers at varying pH (3–10) and monitor degradation via LC-MS .
- Photolysis: Use UV lamps to simulate sunlight exposure and identify breakdown products .
- Biotic Degradation:
- Soil Microcosms: Incubate with microbial communities and quantify residual compound .
- Ecotoxicology:
- Algal Toxicity Tests: Evaluate EC values in Chlorella vulgaris to assess environmental risk .
Q. Table 2: Key Environmental Parameters to Monitor
| Parameter | Method | Relevance |
|---|---|---|
| Half-life (t) | LC-MS kinetics | Predict persistence |
| LogP | Shake-flask method | Estimate bioaccumulation |
| BCF (Bioaccumulation Factor) | Fish exposure models | Ecological risk assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
